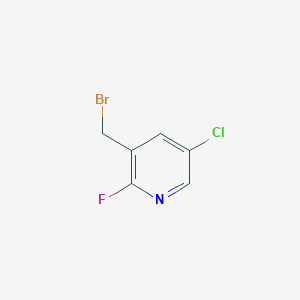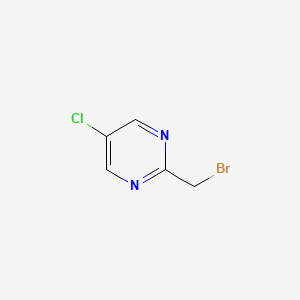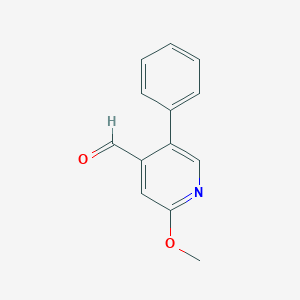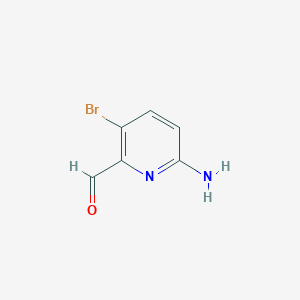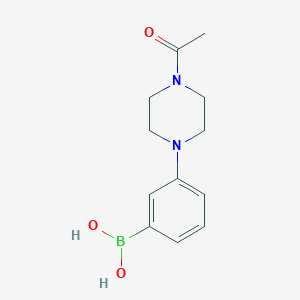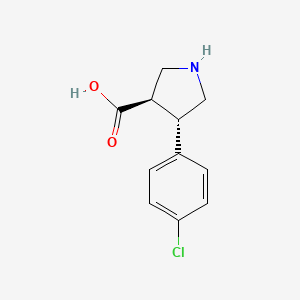
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, also known as CPPC, is a chemical compound that belongs to the pyrrolidine family. CPPC has gained considerable attention in scientific research due to its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that this compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in learning and memory processes, and its dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, this compound has several limitations for lab experiments. It is highly unstable and can degrade rapidly, making it difficult to work with. It is also difficult to administer in vivo, as it is poorly soluble in water.
Zukünftige Richtungen
There are several future directions for the research on Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid. One area of interest is its potential to treat neurodegenerative diseases. Further studies are needed to determine the efficacy of this compound in animal models of these diseases. Another area of interest is the development of more stable and soluble analogs of this compound, which could be used as drugs. Finally, the role of the NMDA receptor in various neurological disorders needs to be further elucidated, and this compound could be a valuable tool for this research.
Conclusion
In conclusion, this compound is a chemical compound that has gained considerable attention in scientific research due to its potential applications in drug discovery and development. Its synthesis method involves the reaction between 4-chlorobenzaldehyde and proline. This compound has been extensively studied for its potential applications in treating various neurological disorders. Its mechanism of action is believed to involve the NMDA receptor, and it has several biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. This compound has also been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAQYJHCQPXLOP-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





